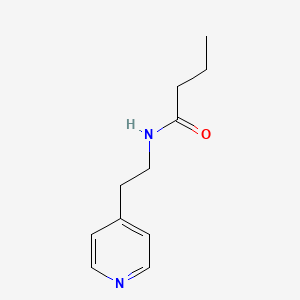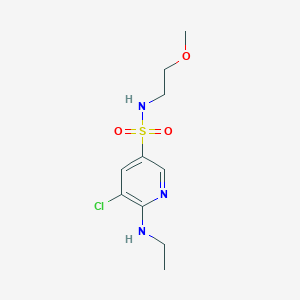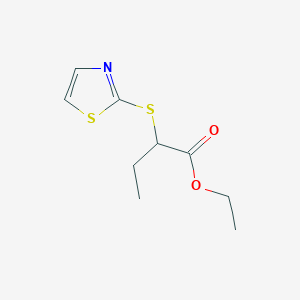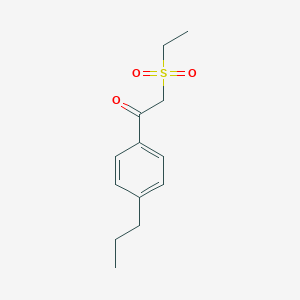![molecular formula C13H23N3O B7595183 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications and effects. CPP is a synthetic compound that belongs to the class of piperidines and has been studied for its various biological and physiological effects.
作用機序
The mechanism of action of 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor. This compound has been found to increase dopamine levels in the brain, which is believed to be responsible for its analgesic and antidepressant effects. Additionally, this compound has been found to enhance the release of acetylcholine in the brain, which is believed to be responsible for its cognitive-enhancing effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to increase dopamine levels in the brain, which is believed to be responsible for its analgesic and antidepressant effects. Additionally, this compound has been found to enhance the release of acetylcholine in the brain, which is believed to be responsible for its cognitive-enhancing effects. This compound has also been found to have significant effects on the cardiovascular system, including the potential to cause hypertension and tachycardia.
実験室実験の利点と制限
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one has several advantages for lab experiments, including its high purity and stability. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound also has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the research on 5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one. One potential direction is to further study the mechanism of action of this compound and its effects on the brain. Additionally, further research could be done to explore the potential of this compound as a drug candidate for the treatment of various diseases, including pain, depression, and cognitive disorders. Furthermore, the potential toxicity of this compound needs to be thoroughly investigated to ensure its safety for use in humans. Finally, the potential of this compound as a research tool for studying the dopamine and acetylcholine systems in the brain could be explored.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications and effects. This compound has been studied for its various biological and physiological effects, including its potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one is synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis process involves the reaction of 3-cyclopropylpyrrolidine with methylamine and 4-chlorobutyryl chloride. The resulting product is then subjected to further purification and characterization to obtain this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yields and purity of the final product.
科学的研究の応用
5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one has been studied for its various biological and physiological effects, including its potential as a drug candidate for the treatment of various diseases. This compound has been found to have significant analgesic effects and has been studied for its potential use as a pain medication. This compound has also been studied for its potential as an antidepressant and has been found to have significant antidepressant effects in animal models. Additionally, this compound has been studied for its potential as a cognitive enhancer and has been found to improve memory and learning in animal models.
特性
IUPAC Name |
5-[(1-cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-15-8-10(2-5-13(15)17)14-11-6-7-16(9-11)12-3-4-12/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDGQILLTNLMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC2CCN(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)